2-Amino-5-chloro-n,n-dimethylbenzamide

描述

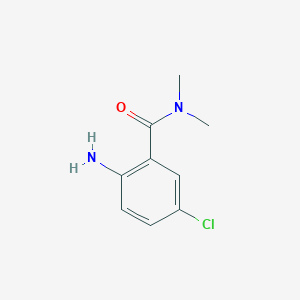

2-Amino-5-chloro-n,n-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and two methyl groups attached to the nitrogen atom of the amide group.

作用机制

Target of Action

It is known that this compound is an important intermediate in the synthesis of certain insecticides . Therefore, it can be inferred that its targets might be specific enzymes or receptors in insects that are crucial for their survival.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chloro-n,n-dimethylbenzamide . For instance, factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. It is also important to note that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

生化分析

Biochemical Properties

2-Amino-5-chloro-n,n-dimethylbenzamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with heat shock protein 90 (HSP90), where this compound acts as an inhibitor . This interaction is crucial as HSP90 is involved in the folding and stabilization of many proteins, and its inhibition can lead to the disruption of various cellular processes.

Cellular Effects

This compound has been observed to induce necrotic cell death in mammalian cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been identified as an inhibitor of necroptosis and ferroptosis, which are forms of programmed cell death . These effects highlight the compound’s potential in modulating cell survival and death pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As mentioned earlier, it inhibits HSP90, which leads to the destabilization of client proteins and subsequent cell death . Additionally, it inhibits the activity of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides and triggering ferroptosis . These interactions underline the compound’s ability to modulate enzyme activity and influence cellular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. For example, its inhibition of GPX4 affects the metabolic flux of lipid peroxides, leading to changes in metabolite levels . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for determining its bioavailability and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

准备方法

The synthesis of 2-Amino-5-chloro-n,n-dimethylbenzamide can be achieved through several methods:

-

Oxidation and Substitution Method

Starting Material: Toluene

-

Industrial Production Method

Starting Material: 2-nitro-3-methylbenzoic acid

化学反应分析

2-Amino-5-chloro-n,n-dimethylbenzamide undergoes various chemical reactions, including:

-

Oxidation

Reagents: Hydrogen peroxide, cobalt acetylacetonate.

Conditions: Catalytic oxidation to form benzoic acid derivatives.

-

Reduction

Reagents: Hydrogen gas, palladium on carbon.

Conditions: Catalytic hydrogenation to reduce nitro groups to amino groups.

-

Substitution

Reagents: Chlorine gas, Grignard reagents.

Conditions: Substitution reactions to introduce chlorine and methyl groups.

-

Condensation

Reagents: Methylamine, N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole.

Conditions: Condensation reactions to form the final amide product.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : This compound is utilized as an intermediate in synthesizing various organic compounds, including insecticides and pharmaceuticals. Its unique substitution pattern allows for the formation of complex molecules .

- Study of Reaction Mechanisms : Researchers employ 2-Amino-5-chloro-n,n-dimethylbenzamide to study reaction mechanisms and catalysis due to its reactivity and ability to form stable intermediates .

Biology

- Biochemical Interactions : The compound interacts with several enzymes and proteins, notably inhibiting heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability. This inhibition can lead to cellular effects such as necrotic cell death in mammalian cells .

- Toxicological Studies : Case studies have reported severe liver injury associated with exposure to this compound, highlighting its potential toxic effects on human health . Understanding these effects is essential for assessing safety in industrial applications.

Medicine

- Potential Therapeutic Uses : Given its role as an HSP90 inhibitor, this compound may have therapeutic potential in treating diseases characterized by protein misfolding or aggregation, such as certain cancers .

- Drug Development : The compound's unique properties make it a candidate for further research in drug development, particularly in designing targeted therapies that exploit its biochemical interactions.

Industry

- Pesticide Production : As an important intermediate in the synthesis of diamide pesticides, this compound contributes significantly to agricultural chemistry. Its stability and reactivity make it suitable for developing effective pest control agents .

- Chemical Manufacturing : In industrial settings, this compound serves as a building block for synthesizing various chemical products, enhancing efficiency in manufacturing processes .

相似化合物的比较

2-Amino-5-chloro-n,n-dimethylbenzamide can be compared with similar compounds to highlight its uniqueness:

-

Similar Compounds

- 2-Amino-5-chloro-3-methylbenzamide

- 2-Amino-5-chloro-n-methylbenzamide

- This compound

-

Uniqueness

- The presence of both chlorine and dimethyl groups provides unique chemical properties and reactivity.

- Its specific substitution pattern makes it a valuable intermediate for synthesizing complex molecules .

生物活性

2-Amino-5-chloro-N,N-dimethylbenzamide is an organic compound with significant biological activity, particularly noted for its interactions with cellular mechanisms and potential toxicity. This article provides a detailed overview of its biochemical properties, mechanisms of action, and implications for human health based on diverse research findings.

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : Approximately 184.65 g/mol

- Structural Features : The compound features an amino group at the second position, a chlorine atom at the fifth position, and two methyl groups attached to the nitrogen atom of the amide group.

Inhibition of Heat Shock Protein 90 (HSP90)

This compound has been identified as a potent inhibitor of HSP90, a chaperone protein critical for maintaining the stability and functionality of various client proteins involved in cell signaling and survival. The inhibition of HSP90 leads to:

- Destabilization of Client Proteins : This results in cellular stress responses that can culminate in necrotic cell death in mammalian cells.

- Cellular Effects : Studies indicate that exposure to this compound induces necrosis, which is characterized by cell swelling, rupture, and inflammation.

Case Study: Occupational Exposure

A significant observational study documented the effects of this compound poisoning among four patients exposed during industrial processes. Key findings include:

-

Clinical Characteristics :

- Initial symptoms included rash and fever, followed by signs of organ dysfunction.

- Predominantly caused liver injury, but also affected kidneys and myocardium.

- Mechanism of Injury :

- Treatment Outcomes :

Summary of Biological Activities

| Activity | Description |

|---|---|

| HSP90 Inhibition | Disruption of protein stability leading to necrosis |

| Induction of Necrotic Cell Death | Observed in mammalian cells upon exposure |

| Toxicity Profile | Severe liver injury; multiple organ dysfunction reported in occupational cases |

Research Findings

Recent studies have highlighted the compound's potential applications beyond toxicity:

属性

IUPAC Name |

2-amino-5-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTKTZUWGKFUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298016 | |

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56042-83-2 | |

| Record name | NSC120273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。